
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one is a brominated organic compound with a unique structure characterized by three bromine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one typically involves the bromination of 3,4-dimethylphenol. The reaction conditions must be carefully controlled to achieve the desired product. For instance, the bromination of 3,4-dimethylphenol can lead to either 2,5,6-tribromo-3,4-dimethylphenol or this compound, depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Reductive dehalogenation: The compound can undergo reductive dehalogenation, leading to the formation of 3,4-dimethylphenol.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include bromine and other halogens, with reactions typically carried out in the presence of a catalyst or under acidic conditions.
Reductive dehalogenation: This reaction often involves the use of reducing agents such as hydrogen iodide or electrochemical methods.
Major Products Formed
Electrophilic substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Reductive dehalogenation: The major product is 3,4-dimethylphenol.
科学的研究の応用
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic substitution and reductive dehalogenation. In electrophilic substitution, the bromine atoms are replaced by other electrophiles, while in reductive dehalogenation, the bromine atoms are removed, leading to the formation of 3,4-dimethylphenol .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: This compound is similar in structure but lacks the methyl groups present in 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a similar cyclohexadienone structure.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: This compound has a similar cyclohexadienone ring but with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine atoms and methyl groups on the cyclohexa-2,5-dien-1-one ring
特性
CAS番号 |
63113-33-7 |
|---|---|
分子式 |
C8H7Br3O |
分子量 |
358.85 g/mol |
IUPAC名 |
2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Br3O/c1-4-6(10)7(12)5(9)3-8(4,2)11/h3H,1-2H3 |
InChIキー |
MOPSUCZKUNOYFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=CC1(C)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


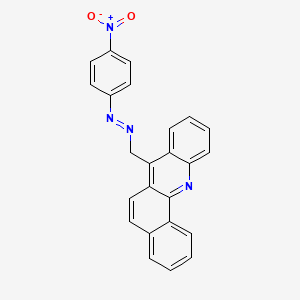
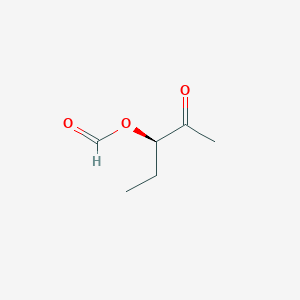
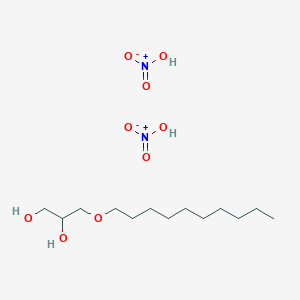
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
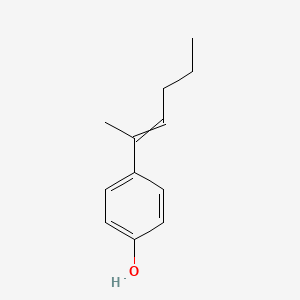
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
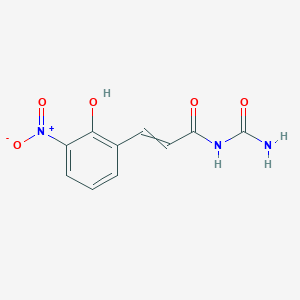
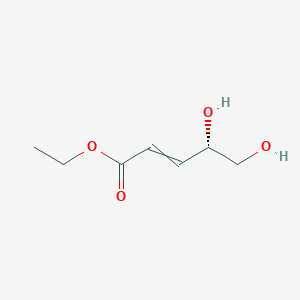
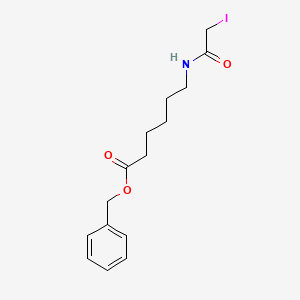
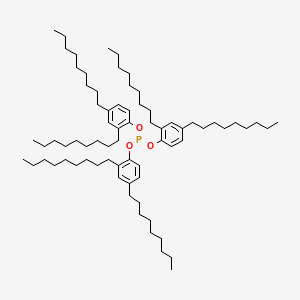
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
